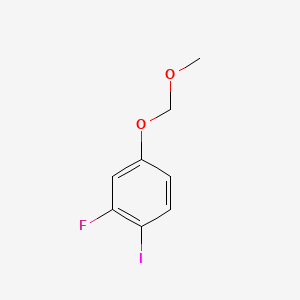

2-Fluoro-1-iodo-4-(methoxymethoxy)benzene

Description

2-Fluoro-1-iodo-4-(methoxymethoxy)benzene is a halogenated aromatic compound characterized by a fluorine atom at position 2, an iodine atom at position 1, and a methoxymethoxy (MOM) protecting group at position 4. Its molecular formula is C₈H₈FIO₂, with a molecular weight of 282.05 g/mol . The MOM group enhances solubility in polar organic solvents (e.g., THF, DMF) while providing temporary protection for hydroxyl groups during synthetic procedures. This compound is primarily used as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s reactivity in aryl halide substitutions .

Properties

Molecular Formula |

C8H8FIO2 |

|---|---|

Molecular Weight |

282.05 g/mol |

IUPAC Name |

2-fluoro-1-iodo-4-(methoxymethoxy)benzene |

InChI |

InChI=1S/C8H8FIO2/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |

InChI Key |

GESIHFXAQNDSFX-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC(=C(C=C1)I)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Fluoro-1-iodo-4-(methoxymethoxy)benzene

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Protection of the phenolic hydroxyl group as a methoxymethoxy (MOM) ether.

- Introduction of fluorine and iodine substituents on the aromatic ring through selective halogenation.

- Careful control of reaction conditions to maintain the integrity of the MOM protecting group and to achieve regioselectivity.

Stepwise Preparation Approach

Step 1: Protection of Hydroxyl Group as Methoxymethoxy Ether

Starting from a hydroxy-substituted fluorobenzene derivative (e.g., 2-fluoro-4-hydroxybenzene), the phenolic hydroxyl is protected by reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a base such as potassium carbonate or sodium hydride. This step yields the corresponding 2-fluoro-4-(methoxymethoxy)benzene intermediate.

- Reaction conditions: Typically performed in an aprotic solvent like dichloromethane or acetonitrile at 0 to room temperature.

- Yield: High yields (>80%) are reported for this protection step.

- Notes: The MOM group is chosen for its stability under a variety of reaction conditions and ease of removal later.

Step 2: Iodination at the 1-Position

Selective iodination of the aromatic ring at the position ortho to fluorine and para to the MOM group is achieved using iodine-based reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

- Reaction conditions: Conducted under mild acidic or neutral conditions, often in solvents such as acetonitrile or dichloromethane.

- Regioselectivity: The electron-withdrawing fluorine and the electron-donating MOM group direct the iodination to the 1-position.

- Yield: Moderate to good yields (60-85%) depending on reaction time and reagent stoichiometry.

Step 3: Purification and Characterization

The crude product is purified by column chromatography or recrystallization. Characterization involves:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the aromatic substitution pattern and MOM protection.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight.

- Melting Point and IR: Additional confirmation of purity and functional groups.

Alternative Synthetic Routes and Related Procedures

- A related compound, 1-fluoro-3-iodo-2-(methoxymethoxy)benzene , was synthesized as a colorless oil with 84% yield by a similar protection and iodination approach, indicating the robustness of the MOM protection and halogenation strategy.

- The use of triethylamine as a base in the iodination step facilitates the reaction and improves yields.

- For industrial scale-up, protection and halogenation steps are optimized to avoid harsh conditions such as ultralow temperatures or expensive reagents.

Reaction Conditions and Yields Summary Table

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Hydroxyl Protection | Chloromethyl methyl ether, K2CO3 | 0 to RT | >80 | Aprotic solvents; mild conditions |

| Aromatic Iodination | Iodine monochloride or N-iodosuccinimide | 0 to RT | 60-85 | Regioselective; base-assisted |

| Purification & Characterization | Column chromatography, recrystallization | Ambient | - | Confirmed by NMR, HRMS, IR |

Research Findings and Practical Considerations

- The MOM protecting group is favored due to its stability during halogenation and ease of removal under acidic conditions.

- Selective iodination is facilitated by the directing effects of fluorine and the protected hydroxyl group.

- Avoidance of ultralow temperature reactions and expensive reagents makes the method suitable for scale-up.

- The compound serves as a key intermediate for further functionalization, such as Suzuki or Sonogashira cross-coupling reactions, enabling the synthesis of more complex molecules.

- The iodination step requires careful control of reagent equivalents and reaction time to minimize polyiodination or side reactions.

- Purification techniques such as flash chromatography are effective in isolating high-purity product (>95%).

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-iodo-4-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound formed by coupling the benzene ring with another aromatic ring.

Scientific Research Applications

2-Fluoro-1-iodo-4-(methoxymethoxy)benzene has several applications in scientific research:

Biology and Medicine:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-iodo-4-(methoxymethoxy)benzene in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the fluorine and iodine substituents. This activation facilitates various substitution and coupling reactions. The methoxymethoxy group can also participate in reactions by providing a site for nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Structural and Electronic Effects

- Substituent Positions : The position of iodine critically influences reactivity. For example, This compound (iodine at position 1) undergoes oxidative addition more readily in cross-coupling reactions than its isomer 4-Fluoro-2-iodo-1-(methoxymethoxy)benzene (iodine at position 2) due to steric and electronic differences .

- Protecting Groups : The MOM group (e.g., in 2-Iodo-1-methoxy-4-(methoxymethoxy)benzene ) offers better stability under basic conditions compared to methoxy (OMe) groups, which are more labile in acidic environments .

- Halogen Diversity : Bromine-containing analogs (e.g., 2-Bromo-4-iodo-1-methoxybenzene ) exhibit lower reactivity in cross-coupling than iodine derivatives but are preferred in nucleophilic aromatic substitutions .

Physicochemical Properties

- Solubility: MOM-protected derivatives (e.g., 2-Iodo-1-methoxy-4-(methoxymethoxy)benzene) exhibit higher solubility in THF and DMF compared to non-protected analogs .

- Thermal Stability : Iodine-substituted compounds are generally less stable at high temperatures than fluorine or bromine analogs, requiring storage at −20°C .

Biological Activity

Introduction

2-Fluoro-1-iodo-4-(methoxymethoxy)benzene is an organic compound characterized by a benzene ring substituted with fluorine, iodine, and a methoxymethoxy group. This unique structure enhances its chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis. Ongoing research is focused on its biological activity and potential therapeutic applications.

Chemical Properties

The molecular formula of this compound is . The presence of halogens (fluorine and iodine) and the methoxymethoxy group contributes to its distinct reactivity patterns, which are not commonly found in other aromatic compounds. This compound has shown potential as a versatile intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.08 g/mol |

| Melting Point | Not specified |

| Solubility | Not extensively studied |

Biological Activity

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties similar to other compounds with analogous structures. Compounds containing halogens often show significant antibacterial and antifungal activities. Research indicates that halogenated compounds can interact with microbial cell membranes, disrupting their integrity and function.

Anticancer Potential

Research into the anticancer properties of structurally similar compounds suggests that this compound may influence cancer cell metabolism. The unique interactions facilitated by the methoxymethoxy group could potentially affect signaling pathways involved in cell proliferation and apoptosis.

Radiolabeling Agent

One of the promising applications of this compound lies in its potential as a radiolabeling agent for imaging studies. The iodine atom can be utilized for radiolabeling, allowing for enhanced visualization in medical imaging techniques such as PET scans. This application could aid in the development of targeted therapies and diagnostics.

Research Findings

Ongoing studies are investigating the specific interactions of this compound with various biological molecules, including enzymes and receptors. Understanding these interactions is crucial for elucidating its pharmacodynamics and therapeutic roles.

Case Studies

-

Interaction with Enzymes

- In vitro studies are assessing how this compound interacts with enzymes involved in metabolic pathways. Initial findings suggest that it may influence enzyme activity, potentially altering metabolic rates.

-

Cell Line Studies

- Preliminary tests on cancer cell lines indicate that this compound may induce apoptosis in certain types of cancer cells, warranting further investigation into its mechanisms of action.

-

Comparative Analysis

- A comparative analysis with structurally similar compounds reveals that while many exhibit antimicrobial properties, the specific combination of substituents in this compound may provide enhanced activity against specific strains of bacteria or cancer cells.

The biological activity of this compound is an emerging area of research with significant potential implications in drug development and therapeutic applications. Its unique chemical structure allows for diverse interactions within biological systems, making it a valuable candidate for further investigation. Future studies will be critical in determining its efficacy and safety profiles as a therapeutic agent.

References

- Preliminary studies on the biological activity of this compound suggest potential applications in drug development .

- The unique structure may influence enzyme activity and metabolic pathways .

- Ongoing research aims to elucidate interactions with biological molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.